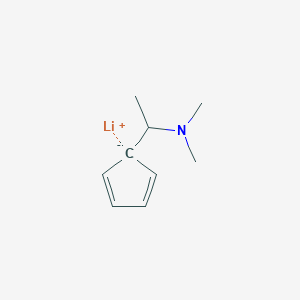
lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine is a compound that combines the properties of lithium with a cyclopentadienyl group and a dimethylethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with N,N-dimethylethanamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lithium’s biological effects and its interaction with biological molecules.
Medicine: Research into the potential therapeutic applications of lithium compounds includes their use in treating mood disorders and other neurological conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can modulate the activity of enzymes, ion channels, and neurotransmitter systems. The cyclopentadienyl group may also participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilane group instead of the dimethylethanamine moiety.
Cyclopentadienyllithium: Lacks the dimethylethanamine group, making it less complex.
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: Contains an acetate group instead of the dimethylethanamine moiety.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine is unique due to the combination of lithium, cyclopentadienyl, and dimethylethanamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
190380-04-2 |
|---|---|
Fórmula molecular |
C9H14LiN |
Peso molecular |
143.2 g/mol |
Nombre IUPAC |
lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H14N.Li/c1-8(10(2)3)9-6-4-5-7-9;/h4-8H,1-3H3;/q-1;+1 |
Clave InChI |
NOZRVWZHTYMHTO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC([C-]1C=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



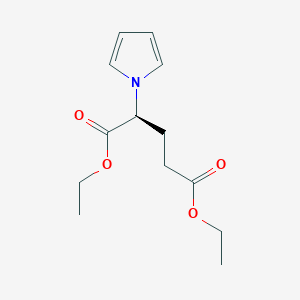
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
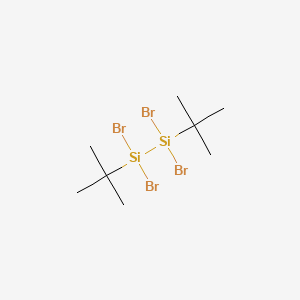

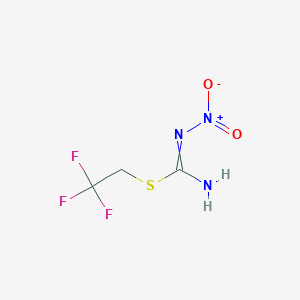
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

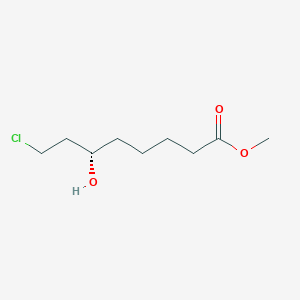
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
